all-trans-Neoxanthin

Descripción general

Descripción

All-trans-Neoxanthin: is a carotenoid and xanthophyll found in plants and algae. It plays a crucial role in the photoprotective response of photosynthetic organisms to excessive light. This compound is an intermediate in the biosynthesis of the plant hormone abscisic acid and is involved in light stress response mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: All-trans-Neoxanthin is synthesized from violaxanthin through a series of enzymatic reactions. The final step involves the conversion of violaxanthin to neoxanthin, catalyzed by neoxanthin synthase . The synthetic routes typically involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of carotenoids from plant tissues, followed by purification using HPLC. Recent advances in metabolic engineering and synthetic biology have enabled the mass production of carotenoids, including this compound, using engineered microorganisms .

Análisis De Reacciones Químicas

Types of Reactions: All-trans-Neoxanthin undergoes various chemical reactions, including isomerization, oxidation, and acid-catalyzed reactions. Isomerization can occur under the influence of light, heat, acids, and catalytic agents .

Common Reagents and Conditions:

Isomerization: Light, heat, acids, and catalytic agents.

Oxidation: Reactive oxygen species and other oxidizing agents.

Acid-Catalyzed Reactions: Bland acid treatment (e.g., ethereal or chloroformic hydrogen chloride) leads to the production of neochrome.

Major Products:

Isomerization: Formation of cis-isomers.

Oxidation: Various oxidized derivatives.

Acid-Catalyzed Reactions: Neochrome.

Aplicaciones Científicas De Investigación

All-trans-Neoxanthin has a wide range of scientific research applications:

Mecanismo De Acción

All-trans-Neoxanthin exerts its effects through its role in the photoprotective response of photosynthetic organisms. It helps dissipate excess light energy as heat, preventing the formation of reactive oxygen species that can damage the photosynthetic apparatus . The compound is also involved in the biosynthesis of abscisic acid, a plant hormone that regulates various physiological processes .

Comparación Con Compuestos Similares

9’-cis-Neoxanthin: Another isomer of neoxanthin with a cis configuration at the 9’ position.

Violaxanthin: A precursor in the biosynthesis of neoxanthin.

Zeaxanthin: A carotenoid involved in the xanthophyll cycle.

Uniqueness: All-trans-Neoxanthin is unique due to its specific role in photoprotection and its involvement in the biosynthesis of abscisic acid. Unlike 9’-cis-Neoxanthin, which is more abundant in plants, this compound accumulates in certain algae that lack a functional xanthophyll cycle .

Actividad Biológica

All-trans-neoxanthin is a significant carotenoid found primarily in dark green leafy vegetables and some algae. It belongs to the xanthophyll class of carotenoids, which are known for their antioxidant properties and roles in photosynthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine.

Chemical Structure and Properties

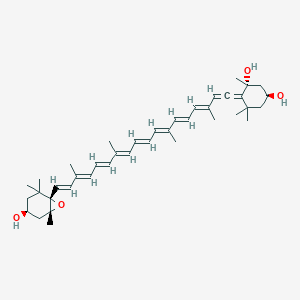

This compound is characterized by its unique structure that includes multiple conjugated double bonds, which contribute to its light-absorbing properties. Its chemical formula is C₃₃H₄₄O₇, and it is often found in association with other carotenoids such as lutein and violaxanthin.

Biological Activity

Antioxidant Properties

this compound exhibits potent antioxidant activity, which helps to neutralize free radicals in biological systems. This property is crucial for protecting cells from oxidative stress, a factor implicated in various chronic diseases.

Anticancer Effects

Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells. For instance, studies have shown that treatment with neoxanthin at concentrations of 20 μM for 72 hours significantly reduced cell viability in prostate cancer cell lines (PC-3, DU 145, LNCaP) to as low as 10.9% . These findings suggest a promising role for neoxanthin in cancer therapy.

Anti-inflammatory Effects

Neoxanthin has also been associated with anti-inflammatory effects. It may modulate inflammatory pathways, contributing to the reduction of chronic inflammation, which is linked to various diseases including cardiovascular conditions and cancer .

- Induction of Apoptosis : Neoxanthin has been shown to activate intrinsic apoptotic pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.

- Inhibition of Cell Proliferation : It suppresses DNA synthesis and cell growth, as evidenced by studies where neoxanthin treatment led to significant reductions in cell proliferation rates .

- Antioxidant Defense : By scavenging reactive oxygen species (ROS), neoxanthin protects cellular components from oxidative damage .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Cell Lines : A study investigated the effect of this compound on prostate cancer cells, revealing a dose-dependent reduction in cell viability and significant apoptosis induction after 72 hours of treatment at 20 μM concentration .

- Animal Studies : In vivo studies demonstrated that after oral administration of neoxanthin in mice, it was absorbed into the bloodstream and liver, suggesting systemic bioavailability which is critical for potential therapeutic applications .

- Nutritional Impact : A study on dietary intake showed that higher levels of neoxanthin consumption were associated with improved antioxidant capacity in individuals consuming dark leafy greens .

Stability and Degradation

Research indicates that this compound exhibits good stability under various conditions compared to other carotenoids. For example, it demonstrated higher thermal degradation stability during storage in dark conditions compared to all-trans-antheraxanthin and all-trans-lutein . This stability is essential for maintaining its biological efficacy when used in supplements or functional foods.

Propiedades

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYSRVSAJXTE-CLONMANBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415095 | |

| Record name | all-trans-Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30743-41-0 | |

| Record name | all-trans-Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.